molecular formula C6H5N3S B15135851 1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione

1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione

Cat. No.: B15135851
M. Wt: 151.19 g/mol
InChI Key: KXKGFDPOPARRSE-UHFFFAOYSA-N
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Description

1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazo ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the imidazo[4,5-b]pyridine core.

Scientific Research Applications

1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.

    Imidazo[1,5-a]pyridines: Another class of related compounds with different structural arrangements.

    Imidazo[4,5-c]pyridines: These compounds have a similar fused ring system but with different connectivity.

Uniqueness

1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

1,7a-dihydroimidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-4H,(H,8,10)

InChI Key

KXKGFDPOPARRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=S)N2)N=C1

Origin of Product

United States

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